molecular formula C19H15N5O3 B2437898 3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-18-0

3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2437898
CAS RN: 899996-18-0
M. Wt: 361.361
InChI Key: PEALUFLHDXMUSS-UHFFFAOYSA-N
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Description

“3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridines . These compounds are known for their diverse biological activities and have been the subject of numerous studies .


Synthesis Analysis

The synthesis of similar compounds involves a multistep process. A novel synthon, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde, was synthesized and then subjected to Friedlander condensation with reactive methylenes. This resulted in the formation of interesting tricyclic, tetracyclic, and pentacyclic N-heterocycles .

Scientific Research Applications

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) . These compounds resemble purine bases like adenine and guanine, making them attractive for drug discovery .

Substituent Diversity

The substituents at positions N1, C3, C4, C5, and C6 significantly impact the properties of pyrazolo[3,4-b]pyridines. Notably, more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines have been described in over 5,500 references (including 2,400 patents). Let’s explore their diverse applications:

Biomedical Applications:

Synthetic Methods

Researchers employ various synthetic routes to access pyrazolo[3,4-b]pyridines. These methods include starting from preformed pyrazoles or pyridines and modifying them to introduce the desired substituents. The choice of synthetic strategy impacts the compound’s properties and applications .

Future Directions

The future directions for the study of “3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” and similar compounds could involve further exploration of their synthesis, properties, and potential biomedical applications .

Mechanism of Action

Target of Action

The compound 3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been found to be potent inhibitors of cyclin-dependent kinases (CDKs) , which are essential proteins in cell cycle regulation and have been implicated in various types of cancer .

Mode of Action

The compound acts by inhibiting the activity of CDKs . It mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of CDKs . This prevents ATP from binding to the kinase, thereby inhibiting its activity and disrupting the cell cycle .

Biochemical Pathways

By inhibiting CDKs, the compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, preventing the cells from proliferating . The compound may also affect other pathways regulated by CDKs .

Pharmacokinetics

Similar compounds have been found to have suitable pharmacokinetic properties .

Result of Action

The inhibition of CDKs by the compound leads to cell cycle arrest, which can result in the death of cancer cells . This makes the compound a potential candidate for the treatment of various types of cancer .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action .

properties

IUPAC Name

3-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-27-15-9-5-6-13(10-15)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEALUFLHDXMUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

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